Cas no 2229029-46-1 (methyl 3-oxo-4-propylheptanoate)

methyl 3-oxo-4-propylheptanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-oxo-4-propylheptanoate
- EN300-1733551
- 2229029-46-1
-
- インチ: 1S/C11H20O3/c1-4-6-9(7-5-2)10(12)8-11(13)14-3/h9H,4-8H2,1-3H3
- InChIKey: PWWZVTGTXDUQKB-UHFFFAOYSA-N
- SMILES: O=C(CC(=O)OC)C(CCC)CCC
計算された属性
- 精确分子量: 200.14124450g/mol
- 同位素质量: 200.14124450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 8
- 複雑さ: 181
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- XLogP3: 2.8
methyl 3-oxo-4-propylheptanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1733551-0.25g |
methyl 3-oxo-4-propylheptanoate |
2229029-46-1 | 0.25g |
$814.0 | 2023-09-20 | ||
Enamine | EN300-1733551-0.05g |
methyl 3-oxo-4-propylheptanoate |
2229029-46-1 | 0.05g |
$744.0 | 2023-09-20 | ||
Enamine | EN300-1733551-10g |
methyl 3-oxo-4-propylheptanoate |
2229029-46-1 | 10g |
$3807.0 | 2023-09-20 | ||
Enamine | EN300-1733551-5g |
methyl 3-oxo-4-propylheptanoate |
2229029-46-1 | 5g |
$2566.0 | 2023-09-20 | ||
Enamine | EN300-1733551-2.5g |
methyl 3-oxo-4-propylheptanoate |
2229029-46-1 | 2.5g |
$1735.0 | 2023-09-20 | ||
Enamine | EN300-1733551-1.0g |
methyl 3-oxo-4-propylheptanoate |
2229029-46-1 | 1g |
$884.0 | 2023-05-23 | ||
Enamine | EN300-1733551-0.5g |
methyl 3-oxo-4-propylheptanoate |
2229029-46-1 | 0.5g |
$849.0 | 2023-09-20 | ||
Enamine | EN300-1733551-1g |
methyl 3-oxo-4-propylheptanoate |
2229029-46-1 | 1g |
$884.0 | 2023-09-20 | ||
Enamine | EN300-1733551-0.1g |
methyl 3-oxo-4-propylheptanoate |
2229029-46-1 | 0.1g |
$779.0 | 2023-09-20 | ||
Enamine | EN300-1733551-5.0g |
methyl 3-oxo-4-propylheptanoate |
2229029-46-1 | 5g |
$2566.0 | 2023-05-23 |
methyl 3-oxo-4-propylheptanoate 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
methyl 3-oxo-4-propylheptanoateに関する追加情報
Methyl 3-oxo-4-propylheptanoate (CAS No. 2229029-46-1): An Overview of Its Structure, Properties, and Applications
Methyl 3-oxo-4-propylheptanoate (CAS No. 2229029-46-1) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its ester functional group and a ketone moiety, which contribute to its distinct physical and chemical properties.
The molecular formula of methyl 3-oxo-4-propylheptanoate is C11H20O3, and its molecular weight is approximately 196.27 g/mol. The compound can be synthesized through a series of well-defined chemical reactions, including the esterification of 3-oxo-4-propylheptanoic acid with methanol in the presence of an acid catalyst. The resulting product is a colorless liquid with a characteristic odor, which is soluble in common organic solvents such as ethanol, acetone, and dichloromethane.
In terms of physical properties, methyl 3-oxo-4-propylheptanoate exhibits a boiling point of around 180°C at reduced pressure and a melting point of -5°C. Its density at room temperature is approximately 0.95 g/cm³. The compound's solubility in water is limited, but it readily dissolves in organic solvents, making it suitable for various synthetic and analytical applications.
The chemical reactivity of methyl 3-oxo-4-propylheptanoate is primarily influenced by its ester and ketone functional groups. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the ketone group can participate in nucleophilic addition reactions, such as the formation of hemiacetals or acetals. These reactivity profiles make methyl 3-oxo-4-propylheptanoate a valuable intermediate in the synthesis of more complex organic molecules.
Recent research has explored the potential applications of methyl 3-oxo-4-propylheptanoate in pharmaceuticals and materials science. In the pharmaceutical industry, compounds with similar structures have been investigated for their anti-inflammatory and analgesic properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 3-oxoalkanoates exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In materials science, methyl 3-oxo-4-propylheptanoate has been used as a building block for the synthesis of advanced polymers and coatings. The presence of both ester and ketone functionalities allows for the design of polymers with tailored mechanical properties and enhanced thermal stability. A recent study in Polymer Chemistry demonstrated that copolymers containing methyl 3-oxo-4-propylheptanoate units exhibited improved adhesion properties and resistance to environmental degradation.
Beyond its synthetic utility, methyl 3-oxo-4-propylheptanoate has also been studied for its potential as a chiral building block in asymmetric synthesis. Chiral compounds are essential in the production of enantiomerically pure pharmaceuticals and fine chemicals. Research published in Organic Letters highlighted the use of chiral catalysts to achieve high enantioselectivity in the synthesis of chiral derivatives of methyl 3-oxo-4-propylheptanoate.
In conclusion, methyl 3-oxo-4-propylheptanoate (CAS No. 2229029-46-1) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, the importance of this compound in various scientific fields is likely to grow.
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